REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[NH:8][C:9]([C:10](=[O:11])[O:12][CH3:13])=[CH:14][c:15]1[cH:16][c:17]([OH:21])[cH:18][cH:19][cH:20]1.[CH3:22][OH:23]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[NH:8][CH:9]([C:10](=[O:11])[O:12][CH3:13])[CH2:14][c:15]1[cH:16][c:17]([OH:21])[cH:18][cH:19][cH:20]1
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Name
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COC(=O)C(=Cc1cccc(O)c1)NC(=O)OC(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(=Cc1cccc(O)c1)NC(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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COC(=O)C(Cc1cccc(O)c1)NC(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |